molecular formula C7H3BrClF3 B1283973 4-Bromo-3-chlorobenzotrifluoride CAS No. 402-04-0

4-Bromo-3-chlorobenzotrifluoride

Cat. No. B1283973
CAS RN: 402-04-0
M. Wt: 259.45 g/mol
InChI Key: RVTIHGGJJMXISV-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzotrifluoride is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar bromo- and chloro- substituted aromatic compounds, as well as trifluoromethyl groups, which are relevant to understanding the properties and reactivity of 4-Bromo-3-chlorobenzotrifluoride.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of bromine trifluoride (BrF3) as a reagent due to its ability to introduce nucleophilic fluoride ions into organic molecules . For instance, BrF3 can be used to construct compounds with various fluorinated groups, such as CF2, CF3, CHF2, or CF2COOH, by reacting with molecules that contain soft bases like nitrogen or sulfur atoms . Additionally, the synthesis of bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, can be achieved through radical copolymerization processes, starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of bromine trifluoride, a related compound, has been determined to have a planar distorted T structure with varying bond lengths and angles . For compounds similar to 4-Bromo-3-chlorobenzotrifluoride, such as 4-bromo-2,6-dichlorobenzonitrile, the molecular structure is described as normal, with notable interactions between the Lewis base (CN) and the Lewis acid (Br) in the crystal packing . These structural insights can be extrapolated to hypothesize about the molecular geometry of 4-Bromo-3-chlorobenzotrifluoride.

Chemical Reactions Analysis

Bromine trifluoride is known for its selective reactions in organic chemistry, such as fluorinating heteroatoms, substituting carbon-halogen bonds with carbon-fluorine bonds, and constructing trifluoromethyl (CF3) and difluoromethylene (CF2) groups . The reactivity of bromo- and chloro- substituted compounds can also be influenced by the presence of fluorine atoms, as seen in the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, which leads to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using NMR spectroscopy to obtain chemical shifts and coupling constants, which are affected by temperature and solvent effects . Vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the effects of substituents on the vibrational spectra . Additionally, thermodynamic properties, such as heat capacity, entropy, enthalpy, and Gibbs free energy, have been calculated for fluoropyridines, which can be related to the study of 4-Bromo-3-chlorobenzotrifluoride .

Scientific Research Applications

Synthesis and Co-Telomerization

4-Bromo-3-chlorobenzotrifluoride is utilized in the synthesis of complex compounds. For instance, its derivatives, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, have been synthesized and successfully copolymerized with hexafluoropropene oxide derived acid fluorides. This process highlights its potential in creating complex fluorinated compounds useful in various scientific applications (Ito et al., 1979).

Vibrational Analysis and NLO Materials

The compound is studied for its potential in nonlinear optics (NLO) materials. For example, vibrational analyses of derivatives like 4-bromo-3-(trifluoromethyl)aniline have been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, contributing to the understanding of its structural and electronic properties, which are vital for NLO applications (Revathi et al., 2017).

NMR Investigations

Nuclear magnetic resonance (NMR) spectroscopy is another key area where 4-Bromo-3-chlorobenzotrifluoride derivatives are researched. Investigations using 19F, 13C, and 1H NMR spectroscopy have been conducted on related compounds to understand their chemical properties and behavior. These studies are crucial for the development of new materials and pharmaceuticals (Hinton & Jaques, 1974).

Epoxidation and Isomerization

The compound is involved in epoxidation reactions. Studies show that epoxidation of derivatives like 3-chloro(bromo)heptafluoro-1-butenes leads to the formation of polyfluorocarboxylic acid sodium salts, indicating its reactivity and potential applications in organic synthesis (Zapevalov et al., 2004).

Electrophosphorescence in OLEDs

4-Bromo-3-chlorobenzotrifluoride derivatives are also being explored in the field of organic light-emitting diodes (OLEDs). A study demonstrates the synthesis of 4-Bromo-9,9'-spirobifluorene and its use in developing high-efficiency phosphorescent OLEDs (Jiang et al., 2009).

Chemical Analysis and Environmental Applications

The compound's derivatives are also significant in environmental chemistry. For instance, reductive dechlorination of related compounds by Alcaligenes denitrificans demonstrates its potential in bioremediation and environmental cleanup processes (van den Tweel et al., 1987).

Safety and Hazards

4-Bromo-3-chlorobenzotrifluoride can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-bromo-2-chloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIHGGJJMXISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558307
Record name 1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzotrifluoride

CAS RN

402-04-0
Record name 1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402-04-0
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